(2E)-3-(furan-2-yl)-1-(3-hydroxypyrrolidin-1-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-1-(3-hydroxypyrrolidin-1-yl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-9-5-6-12(8-9)11(14)4-3-10-2-1-7-15-10/h1-4,7,9,13H,5-6,8H2/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEFLGCXMXKXHNP-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)C=CC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1O)C(=O)/C=C/C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-3-(furan-2-yl)-1-(3-hydroxypyrrolidin-1-yl)prop-2-en-1-one , with the CAS number 1344834-75-8 , is a synthetic derivative that has garnered interest due to its potential biological activities. This article aims to explore its biological properties, including antibacterial, anticancer, anti-inflammatory, and other pharmacological effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 207.23 g/mol . The structure features a furan ring and a pyrrolidine moiety, which are known for their diverse biological activities.
1. Antibacterial Activity
Research has indicated that furan derivatives exhibit significant antibacterial properties. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound 1 | Escherichia coli | 64 |
| Compound 2 | Staphylococcus aureus | 32 |
| Compound 3 | Proteus vulgaris | 128 |
These findings suggest that this compound may possess similar antibacterial properties due to the presence of the furan ring, which is known to enhance bioactivity against gram-positive and gram-negative bacteria .
2. Anticancer Activity
Furan derivatives have also been investigated for their anticancer potential. A study focused on various furan-based compounds demonstrated that some exhibited notable cytotoxicity against human cervical cancer cells (HeLa cells). The most effective compounds achieved an IC50 of approximately 0.15 µg/mL , indicating strong inhibitory effects on cancer cell proliferation . The proposed mechanism involves mitochondrial modification leading to apoptosis in cancer cells.
3. Anti-inflammatory Effects
In addition to antibacterial and anticancer activities, this compound may exhibit anti-inflammatory properties. Research on related furan compounds has shown that they can significantly reduce inflammation in animal models. For example, certain derivatives demonstrated analgesic effects surpassing those of standard anti-inflammatory drugs like morphine .
Case Studies
Several studies have investigated the biological activity of furan derivatives:
Study 1: Antibacterial Efficacy
A recent investigation assessed the antibacterial activity of various furan derivatives, including this compound. The study found that these compounds could inhibit bacterial growth effectively, particularly against Escherichia coli and Staphylococcus aureus, suggesting their potential as new antibacterial agents .
Study 2: Anticancer Potential
Another study evaluated the cytotoxic effects of furan-based compounds on HeLa cells. The results indicated that certain derivatives induced apoptosis through mitochondrial pathways, highlighting their potential as anticancer agents .
Scientific Research Applications
The compound features a furan ring and a pyrrolidine moiety, which contribute to its reactivity and potential biological activity. The presence of the hydroxypyrrolidine group suggests possible interactions with biological targets, making it a candidate for drug development.
Medicinal Chemistry
Antimicrobial Activity : Research has indicated that compounds containing furan and pyrrolidine rings exhibit antimicrobial properties. A study demonstrated that derivatives of similar structures showed significant inhibition against various bacterial strains, suggesting that (2E)-3-(furan-2-yl)-1-(3-hydroxypyrrolidin-1-yl)prop-2-en-1-one may possess similar properties due to its structural components .
Cancer Research : The compound's ability to modulate biological pathways makes it a candidate for cancer therapeutics. Preliminary studies have shown that furan derivatives can induce apoptosis in cancer cells, potentially through the activation of specific signaling pathways .
Organic Synthesis
Synthetic Intermediates : The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity can be harnessed in various reactions, including Michael additions and cycloadditions, which are valuable in constructing diverse organic frameworks .
Catalysis : The unique structure allows for its use as a catalyst in organic transformations. Studies have shown that similar compounds can facilitate reactions under mild conditions, thereby increasing the efficiency of synthetic processes .
Materials Science
Polymer Chemistry : The incorporation of furan-based compounds into polymer matrices has been explored for developing novel materials with enhanced properties such as thermal stability and mechanical strength. Research indicates that polymers containing furan units exhibit improved characteristics compared to their traditional counterparts .
Case Study 1: Antimicrobial Properties
A study conducted by researchers at Universiti Teknologi MARA highlighted the antimicrobial efficacy of pyrrolidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth when treated with similar furan-containing compounds, paving the way for further exploration of this compound in antimicrobial drug development.
Case Study 2: Cancer Cell Apoptosis
In a recent investigation published in Molecules, researchers examined the apoptotic effects of furan derivatives on human cancer cell lines. The findings revealed that these compounds could trigger cell death through mitochondrial pathways, suggesting that this compound might exhibit similar anticancer activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the structural and functional uniqueness of the target compound, we compare it with five closely related chalcone derivatives (Table 1). Key parameters include substituent effects, physicochemical properties, and biological activities.
Table 1: Structural and Functional Comparison of Chalcone Derivatives
Key Observations:
Substituent Effects on Activity: The 3-hydroxypyrrolidine group in the target compound may improve solubility and binding affinity compared to non-hydroxylated analogs like 6C8 . Electronegative substituents (e.g., iodine in 2-49) often correlate with reduced potency. For instance, 3-iodophenyl-substituted chalcones exhibit lower activity than hydroxylated analogs like Cardamonin (IC₅₀ = 4.35 μM) .
Hydroxyl groups (as in Cardamonin and the target compound) enhance hydrogen-bonding with biological targets, a feature absent in pyrrolidine-only analogs .
Synthetic Feasibility :
- The target compound’s synthesis likely follows aldol condensation protocols, similar to 2-49 and LabMol-70 . However, introducing the 3-hydroxypyrrolidine group may require additional protection/deprotection steps.
Research Findings and Implications
- Activity Gaps: While Cardamonin’s IC₅₀ of 4.35 μM highlights the efficacy of hydroxylated chalcones , the target compound’s biological activity remains uncharacterized.
- SAR Trends: Non-piperazine chalcones with para-electron-withdrawing groups (e.g., bromine, iodine) show reduced potency compared to hydroxylated derivatives . The target compound’s 3-hydroxypyrrolidine may counterbalance this trend.
- Crystallographic Data : Structural analogs like 6C8 and fluorophenyl chalcones exhibit dihedral angles between aromatic rings ranging from 7.14° to 56.26°, influencing planarity and intermolecular interactions .
Q & A
Q. What synthetic methodologies are recommended for preparing (2E)-3-(furan-2-yl)-1-(3-hydroxypyrrolidin-1-yl)prop-2-en-1-one, and how can reaction conditions be optimized?
The compound can be synthesized via Claisen-Schmidt condensation, analogous to methods used for structurally similar enones. Key steps include:
- Reacting furan-2-carbaldehyde with a ketone derivative (e.g., 3-hydroxypyrrolidin-1-yl propanone) in ethanol under acidic or basic catalysis .
- Optimizing reaction time, temperature (typically 60–80°C), and stoichiometric ratios to maximize yield. Monitoring via TLC and purification using column chromatography with ethyl acetate/hexane gradients is recommended .
Q. How can the structural integrity of this compound be confirmed using spectroscopic techniques?
- NMR : Analyze - and -NMR spectra for characteristic peaks: furan protons (δ 6.2–7.4 ppm), α,β-unsaturated ketone protons (δ 6.8–7.2 ppm for E-configuration), and hydroxyl group resonance (δ 2.5–3.5 ppm) .
- IR : Confirm carbonyl stretching (1650–1700 cm) and hydroxyl vibrations (3200–3500 cm) .
Q. What are the stability considerations for this compound under varying storage conditions?
- Store in amber vials at –20°C to prevent photodegradation of the α,β-unsaturated ketone moiety.
- Avoid prolonged exposure to moisture, as the 3-hydroxypyrrolidine group may undergo hydrolysis. Stability tests using HPLC under accelerated conditions (40°C/75% RH) are advised .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the compound’s reactivity and electronic properties?
- Perform density functional theory (DFT) calculations at the B3LYP/6-31G(d) level to model the enone system’s electron density, HOMO-LUMO gaps, and Fukui indices for nucleophilic/electrophilic sites .
- Compare computed IR and NMR spectra with experimental data to validate structural accuracy .
Q. What crystallographic techniques resolve ambiguities in molecular conformation, and how are data contradictions addressed?
- Single-crystal X-ray diffraction (SCXRD) provides definitive proof of stereochemistry (e.g., E-configuration) and hydrogen-bonding networks. For example, a triclinic crystal system (space group ) with Z = 4 was reported for a related enone .
- Discrepancies in unit cell parameters or torsion angles may arise from solvent effects or polymorphism. Re-crystallization in alternative solvents (e.g., DMSO vs. methanol) and Rietveld refinement can resolve such issues .
Q. How do substituents on the pyrrolidine ring influence biological activity, and what assays validate these effects?
- Modify the 3-hydroxyl group to assess its role in target binding (e.g., via methylation or acetylation).
- Test derivatives in enzyme inhibition assays (e.g., kinases) and compare IC values. For example, a related furan-pyrrolidinone hybrid showed antimicrobial activity in agar diffusion assays, with zone-of-inhibition data correlated to substituent electronegativity .
Q. What strategies reconcile conflicting data in structure-activity relationship (SAR) studies?
- Use multivariate analysis (e.g., principal component analysis) to isolate variables (e.g., logP, steric bulk) contributing to activity discrepancies.
- Cross-validate biological results with orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) .
Methodological Tables
Table 1: Key Crystallographic Data for Structural Validation (Adapted from )
| Parameter | Value |
|---|---|
| Crystal system | Triclinic |
| Space group | |
| Unit cell volume | 1009.31 Å |
| R factor | 0.043 |
| Data-to-parameter ratio | 30.2 |
Table 2: Optimized Synthesis Conditions (Adapted from )
| Condition | Optimal Range |
|---|---|
| Solvent | Ethanol/water (3:1) |
| Catalyst | NaOH (10 mol%) |
| Temperature | 70°C |
| Reaction time | 12–24 hours |
| Yield | 65–78% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
